molecular formula C20H32N2O5 B13700361 [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol

[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol

Cat. No.: B13700361
M. Wt: 380.5 g/mol
InChI Key: GNDRSZSOMBGYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol is a complex organic compound that features a morpholine ring, a benzyloxy group, and a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors The morpholine ring is then constructed through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).

    Substitution: Deprotection of the Boc group can be achieved using TFA (Trifluoroacetic acid).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with biological targets.

Comparison with Similar Compounds

[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol can be compared with other similar compounds, such as:

    [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]piperidin-3-yl]methanol: Similar structure but with a piperidine ring instead of a morpholine ring.

    [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]azetidin-3-yl]methanol: Similar structure but with an azetidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H32N2O5

Molecular Weight

380.5 g/mol

IUPAC Name

tert-butyl N-[1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylmethoxypropan-2-yl]carbamate

InChI

InChI=1S/C20H32N2O5/c1-20(2,3)27-19(24)21-17(11-22-9-10-25-15-18(22)12-23)14-26-13-16-7-5-4-6-8-16/h4-8,17-18,23H,9-15H2,1-3H3,(H,21,24)

InChI Key

GNDRSZSOMBGYOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCOCC1CO)COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.